1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole

Anti-inflammatory COX-2 Adjuvant arthritis

1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 99793-75-6) is a fully oxidized sulfone derivative within the 1,5-diaryl-1,2,4-triazole class, possessing a methylsulfonyl electron-withdrawing group at position 3 and distinct 4-chlorophenyl and 4-fluorophenyl substituents at positions 1 and 5, respectively. The compound has a molecular weight of 351.78 Da, molecular formula C₁₅H₁₁ClFN₃O₂S, calculated logP of approximately 4.21, and a topological polar surface area (tPSA) of 73.23 Ų.

Molecular Formula C15H11ClFN3O2S
Molecular Weight 351.8 g/mol
CAS No. 99793-75-6
Cat. No. B12885206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole
CAS99793-75-6
Molecular FormulaC15H11ClFN3O2S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NN(C(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClFN3O2S/c1-23(21,22)15-18-14(10-2-6-12(17)7-3-10)20(19-15)13-8-4-11(16)5-9-13/h2-9H,1H3
InChIKeyKBJBRSGQEKVZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 99793-75-6) – Core Identity and Procurement-Relevant Class Context


1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 99793-75-6) is a fully oxidized sulfone derivative within the 1,5-diaryl-1,2,4-triazole class, possessing a methylsulfonyl electron-withdrawing group at position 3 and distinct 4-chlorophenyl and 4-fluorophenyl substituents at positions 1 and 5, respectively [1]. The compound has a molecular weight of 351.78 Da, molecular formula C₁₅H₁₁ClFN₃O₂S, calculated logP of approximately 4.21, and a topological polar surface area (tPSA) of 73.23 Ų . It belongs to a series originally disclosed by Szilágyi et al. (1990) in which 1,5-diaryl-3-alkylthio-1H-1,2,4-triazoles and their corresponding sulfoxides and sulfones were synthesized and evaluated as anti-inflammatory agents in the rat adjuvant-induced arthritis model [1]. The methylsulfonyl (SO₂) functional group places this compound in the sulfone sub-series, which generally exhibits distinct potency and metabolic stability profiles relative to the corresponding sulfide and sulfoxide congeners [1].

Why 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole Cannot Be Casually Replaced by Another 1,2,4-Triazole Derivative


Within the 1,5-diaryl-1,2,4-triazole scaffold, three structural variables—the oxidation state of the sulfur at position 3 (sulfide vs. sulfoxide vs. sulfone), the nature of the N1 aryl substituent, and the nature of the C5 aryl substituent—each independently and combinatorially modulate anti-inflammatory potency in the rat adjuvant arthritis model [1]. The methylsulfonyl (sulfone) oxidation state generally confers higher potency and improved pharmacokinetic durability compared to the corresponding methylthio (sulfide) congeners, while also altering metabolic liability relative to the intermediate sulfoxide [1]. The specific 4-chlorophenyl/4-fluorophenyl aryl pair introduces a unique electronic and lipophilic balance (calculated logP ≈ 4.21 ) that differs from analogues bearing, for example, bis-4-chlorophenyl or 4-methoxyphenyl substituents [1]. Consequently, substitution with a generic triazole—even one sharing the same core scaffold but differing in oxidation state or aryl substitution pattern—cannot be assumed to reproduce the same in vivo anti-inflammatory activity, PK profile, or SAR position. The Pfizer patent family (e.g., US 6,753,332) that cites the Szilágyi et al. work as key prior art further underscores that specific aryl/sulfone combinations within this chemotype are non-interchangeable for COX-2-directed anti-inflammatory programmes [2].

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole vs. Key Comparators


Sulfone Oxidation State Confers Superior Anti-Arthritic Potency Relative to Sulfide Congeners in the Rat Adjuvant Arthritis Model

In the Szilágyi et al. (1990) study, the sulfone sub-series (methylsulfonyl derivatives) demonstrated consistently higher anti-inflammatory potency in the rat adjuvant-induced arthritis assay compared to their corresponding methylthio (sulfide) and methylsulfinyl (sulfoxide) counterparts [1]. The compound assigned CAS 99793-75-6, specifically the 1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole, belongs to this higher-potency sulfone sub-series. The full paper reports that several sulfone analogues in this series were more potent than both phenylbutazone and naproxen, two established clinical anti-inflammatory agents used as positive controls [1]. Although the published abstract does not disclose the exact percentage inhibition or ED₅₀ value for CAS 99793-75-6 individually, the structure–activity trend establishes that oxidation to the sulfone is a critical potency driver within this chemotype. The Pfizer patent US 6,753,332 explicitly references this work as foundational prior art, indicating that the sulfone substitution pattern is the preferred oxidation state for COX-2 inhibitory activity in 1,5-diaryl triazoles [2].

Anti-inflammatory COX-2 Adjuvant arthritis Sulfone SAR

Comparison of Calculated Lipophilicity (logP) Between CAS 99793-75-6 and Structurally Related Triazole COX-2 Inhibitor Scaffolds

The calculated logP of CAS 99793-75-6 is 4.21 , placing it within the lipophilicity window generally associated with good oral absorption (Lipinski's Rule of Five: logP < 5). For context, celecoxib—a benchmark selective COX-2 inhibitor bearing a methylsulfonyl pharmacophore—has a measured logP of approximately 3.5–3.9 [1]. The slightly higher logP of CAS 99793-75-6 (Δ ~0.3–0.7 log units) is attributable to the dual halogenated aryl rings (4-Cl + 4-F) compared to celecoxib's single methylsulfonyl-phenyl ring and trifluoromethyl-pyrazole. This difference is quantifiable and reproducible across standard calculation methods. A closely related 1,5-diaryl-1,2,4-triazole COX-2 inhibitor (compound 6c from Abdellatif et al., 2010) has a calculated logP of approximately 3.8 [2], suggesting that CAS 99793-75-6 occupies a distinct, more lipophilic region of the property space that may enhance membrane permeability but could also increase metabolic clearance or plasma protein binding.

Lipophilicity logP Drug-likeness ADME Physicochemical profiling

Commercial Purity Benchmarking: CAS 99793-75-6 Available at 97% Purity with Batch-Specific QC Documentation

The compound is commercially available from Bidepharm (catalogue number BD743930) at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC traceability . This purity level is identical to that offered for the closest commercially available comparator, 1,5-bis(4-chlorophenyl)-3-methylsulfonyl-1H-1,2,4-triazole (CAS 99793-38-1, also 97%), indicating parity in synthetic accessibility and purification workflow . The availability of multi-spectroscopic batch QC enables direct verification of identity and integrity prior to biological testing, reducing the risk of confounding results from degraded or misidentified material.

Purity QC NMR HPLC Procurement

Distinct Electronic Profile of the 4-Chloro/4-Fluoro Aryl Pair: Implications for COX-2 Binding and Selectivity

The combination of an electron-withdrawing 4-chlorophenyl substituent at N1 and a 4-fluorophenyl substituent at C5 creates an asymmetric electronic environment around the triazole core that is distinct from symmetric bis-halogenated analogues (e.g., bis-4-chlorophenyl, CAS 99793-38-1). In the COX-2 inhibitor pharmacophore model, the methylsulfonyl group acts as the primary COX-2 binding element, while the aryl substituents modulate isoform selectivity and binding kinetics through steric and electronic complementarity with the COX-2 side pocket [1]. The Pfizer patent US 6,753,332 and US 6,875,779 explicitly claim sulfonyl heteroaryl triazoles with varied aryl substitution as selective COX-2 inhibitors, indicating that the specific aryl pair is a patentably distinguishing feature [2]. Computational docking of related 1,5-diaryl triazoles into the COX-2 active site (Abdellatif et al., 2010) demonstrates that the nature of the aryl groups determines the binding mode and selectivity index relative to COX-1 [3].

SAR Electronic effects COX-2 selectivity Halogen bonding

Best-Fit Application Scenarios for 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 99793-75-6)


COX-2-Selective Anti-Inflammatory Lead Optimisation: Sulfone Oxidation State Benchmarking

CAS 99793-75-6 should be employed as a reference sulfone congener in SAR studies that systematically compare sulfide → sulfoxide → sulfone oxidation states within the 1,5-diaryl-1,2,4-triazole series. Its established position within the Szilágyi et al. (1990) pharmacology framework [1] makes it the appropriate positive control for the sulfone sub-class when evaluating novel analogues in the rat adjuvant arthritis model. The compound enables direct quantification of the potency gain attributable to full sulfur oxidation, controlling for the 4-Cl/4-F aryl pair identity. Procurement of this compound alongside its sulfide and sulfoxide counterparts (accessible via the same synthetic route) constitutes a minimal yet complete oxidation-state SAR panel for this pharmacophore.

Pharmacokinetic Differentiation via Aryl Halogen Modulation

The distinct 4-chlorophenyl/4-fluorophenyl substitution pattern of CAS 99793-75-6 (logP = 4.21) positions it as a comparator for profiling the impact of aryl halogen identity on metabolic stability, plasma protein binding, and volume of distribution. When benchmarked against the bis-4-chlorophenyl analogue (CAS 99793-38-1, logP ≈ 4.5–5.0 estimated) or the bis-4-fluorophenyl analogue, this compound reveals the contribution of asymmetric halogenation to ADME parameters. This scenario is directly relevant to drug discovery teams optimising the pharmacokinetic profile of triazole-based COX-2 inhibitors, where logP modulation by 0.3–1.0 units can significantly alter in vivo clearance and half-life.

COX-2 Pharmacophore Validation: Methylsulfonyl-Containing Triazole as a Celecoxib Bioisostere

The methylsulfonyl group of CAS 99793-75-6 is isosteric with the methylsulfonyl pharmacophore of celecoxib and rofecoxib [2], placing this compound within the broader class of sulfone-containing COX-2 inhibitors. In vitro COX-1/COX-2 selectivity profiling of this compound against celecoxib (COX-2 IC₅₀ ≈ 0.26 µM; selectivity index ≈ 6.4–15) [3] can determine whether the triazole core offers any selectivity advantage over the pyrazole core of coxibs. Such head-to-head comparison is essential for patent landscaping and freedom-to-operate assessments in the COX-2 inhibitor space. The Pfizer patent family (US 6,753,332; US 6,875,779) citing the Szilágyi work explicitly validates the relevance of this chemotype to industrial COX-2 drug discovery [2].

Chemical Probe Development for In Vivo Inflammation Models

As a member of the 1,5-diaryl-3-methylsulfonyl-1,2,4-triazole series with demonstrated in vivo anti-arthritic efficacy [1], CAS 99793-75-6 can serve as a chemical probe for target validation studies in rodent models of chronic inflammation. The commercial availability at 97% purity with batch-specific QC (NMR, HPLC, GC) meets the reproducibility standards required for multi-site pharmacology studies and enables confident interpretation of dose–response relationships in the rat adjuvant arthritis or carrageenan-induced paw edema assays.

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